4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a bromine atom at the fourth position of the pyrazolopyridine ring and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
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Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. This step often requires the use of a strong acid or base as a catalyst and is carried out under reflux conditions.
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Bromination: : The introduction of the bromine atom at the fourth position of the pyrazolopyridine ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.
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Attachment of the Tetrahydro-2H-pyran-2-yl Group: : The final step involves the attachment of the tetrahydro-2H-pyran-2-yl group to the nitrogen atom of the pyrazole ring. This can be accomplished through a nucleophilic substitution reaction using a suitable tetrahydro-2H-pyran-2-
Properties
IUPAC Name |
4-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-11-8-7-14-15(9(8)4-5-13-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIUMWNPCGXCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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